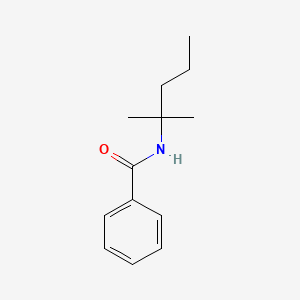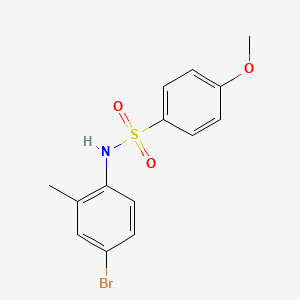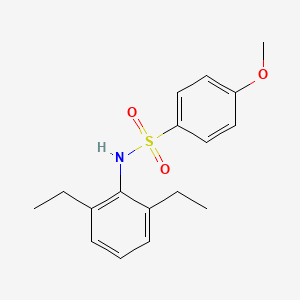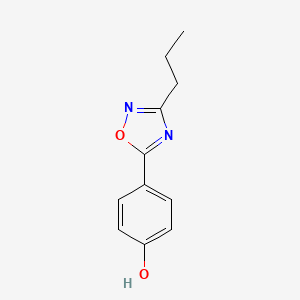
N-(1,1-dimethylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethylbutyl)benzamide, also known as DMBA, is a chemical compound that belongs to the family of amides. It is a white crystalline solid that is soluble in organic solvents like ethanol and methanol. DMBA is widely used in scientific research due to its various biochemical and physiological effects.
Mecanismo De Acción
N-(1,1-dimethylbutyl)benzamide acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This compound inhibits the activity of AChE by binding to its active site and preventing the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, which enhances the cholinergic transmission and leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It enhances the release of neurotransmitters like ACh, dopamine, and norepinephrine in the brain. It also increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain, which are important second messengers in signal transduction pathways. This compound has been shown to improve cognitive function and memory in animal models. It also has potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dimethylbutyl)benzamide is a useful tool in scientific research due to its various biochemical and physiological effects. It is easy to synthesize and relatively inexpensive. However, it has some limitations in lab experiments. This compound is toxic and can be harmful if ingested or inhaled. It should be handled with care and proper safety precautions should be taken. This compound also has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
Direcciones Futuras
N-(1,1-dimethylbutyl)benzamide has potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future research can focus on developing more potent and selective inhibitors of AChE based on the structure of this compound. This compound can also be used as a tool to study the effects of other compounds on AChE activity and cholinergic transmission. Further studies can also explore the effects of this compound on other neurotransmitter systems and signal transduction pathways.
Métodos De Síntesis
N-(1,1-dimethylbutyl)benzamide can be synthesized by the reaction of benzoyl chloride with 1,1-dimethylbutylamine in the presence of a base like sodium hydroxide. The reaction takes place at room temperature and the yield of this compound is around 70-80%.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylbutyl)benzamide is widely used in scientific research as a tool to study the effects of various chemical compounds on biological systems. It is used as a model compound to study the mechanism of action of other amides and related compounds. This compound is also used in the synthesis of other compounds that have potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2-methylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-10-13(2,3)14-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDWTWFJFFEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)


![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)

![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)
